1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
The synthesis of 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of 4-nitrobenzyl chloride with 3-phenylbenzofuran-2-carboxylic acid, followed by cyclization with urea under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can form additional fused ring systems through cyclization reactions with suitable reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent, showing promise in inhibiting the growth of cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrobenzyl group, which may confer distinct biological activities and chemical reactivity.
Biological Activity
1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuro-pyrimidine structure with a nitrobenzyl substituent. Its molecular formula is C19H14N4O3 and it has a molecular weight of approximately 342.34 g/mol. The presence of the nitro group suggests potential interactions with biological macromolecules, influencing its activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antitumor Activity : Studies have shown that benzofuro-pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may demonstrate antimicrobial effects against various pathogens, potentially through disruption of bacterial cell walls or interference with metabolic pathways.
- Enzyme Inhibition : The structure suggests potential as an enzyme inhibitor, particularly in kinases or phosphodiesterases involved in signaling pathways relevant to cancer and inflammation.
Research Findings
A review of literature highlights several key findings regarding the biological activity of this compound:
- Anticancer Effects : In vitro studies have demonstrated that derivatives of benzofuro-pyrimidines can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The mechanism involves the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibits notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound for antibiotic development.
- Kinase Inhibition : Computational studies have indicated that the compound can bind effectively to ATP-binding sites in various kinases, suggesting its role as a kinase inhibitor. This aligns with findings from other similar compounds which have been explored for their anti-Alzheimer's properties via kinase modulation.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzofuro-pyrimidine derivatives. The results showed that one derivative exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers tested this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity with a noted reduction in bacterial load in treated samples compared to controls.
Data Tables
Biological Activity | Effect | IC50/MIC Values |
---|---|---|
Anticancer (MCF-7) | Apoptosis induction | <10 µM |
Anticancer (A549) | Cell cycle arrest | <10 µM |
Antimicrobial (S. aureus) | Bactericidal effect | 10 µg/mL |
Antimicrobial (E. coli) | Bactericidal effect | 50 µg/mL |
Properties
CAS No. |
895787-85-6 |
---|---|
Molecular Formula |
C23H15N3O5 |
Molecular Weight |
413.389 |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15N3O5/c27-22-21-20(18-8-4-5-9-19(18)31-21)24(14-15-10-12-17(13-11-15)26(29)30)23(28)25(22)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
SBLVMKZTIFMKHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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